1-(2-Hydroxy-6-methylphenyl)ethanone

Beschreibung

Significance in Chemical and Biological Sciences

1-(2-Hydroxy-6-methylphenyl)ethanone belongs to the broader class of acetophenones, which are aromatic ketones. researchgate.net Acetophenones, as a group, are significant in both nature and industry. They are found in various plant species and some fungi, often exhibiting a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov In the pharmaceutical and chemical industries, acetophenone (B1666503) derivatives serve as valuable precursors and intermediates for the synthesis of a wide array of organic molecules, including pharmaceuticals, resins, and fragrances. nih.govnih.gov

The specific arrangement of the hydroxyl and methyl groups on the phenyl ring of this compound imparts particular chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, which can influence the molecule's physical and chemical properties. nih.gov Furthermore, the presence of both electron-donating (methyl) and electron-withdrawing (acetyl) groups on the aromatic ring creates a unique electronic environment that can be exploited in various chemical transformations.

Historical Context of Research and Discovery

While the broader class of acetophenones has been known since their discovery in the heavy oil fraction of coal tar, the specific history of this compound is less documented in early chemical literature. nih.gov Its synthesis has been reported through methods such as the reaction of 2-hydroxy-6-methylbenzonitrile (B1316493) with methylmagnesium bromide in an ethyl ether–tetrahydrofuran (B95107) mixture. chemicalbook.com Early research on similar substituted phenols and acetophenones laid the groundwork for understanding the structure-activity relationships of these compounds. For instance, studies on the effects of substituents on the properties of phenols have been ongoing for decades, providing a theoretical framework for predicting the behavior of molecules like this compound. researchgate.netresearchgate.net

Structural Framework and Relevance for Advanced Studies

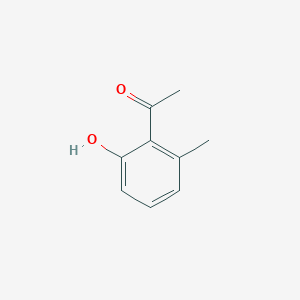

The structural characteristics of this compound are central to its scientific interest. The molecule consists of an ethanone (B97240) (acetyl) group attached to a phenyl ring, which is further substituted with a hydroxyl group at the ortho position and a methyl group at the meta position relative to the acetyl group (or ortho to the hydroxyl group).

| Property | Value |

| CAS Number | 41085-27-2 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

A table showing the basic chemical properties of this compound.

Acetophenone Derivatives in Research

Acetophenone derivatives are widely utilized as building blocks in organic synthesis and medicinal chemistry. nih.govmdpi.com They are considered valuable scaffolds for the development of new therapeutic agents due to their ability to be readily functionalized, allowing for the creation of diverse chemical libraries. mdpi.com The acetyl group can undergo a variety of chemical reactions, providing a handle for constructing more complex molecular architectures. Research has shown that substituted acetophenones can serve as precursors for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The exploration of acetophenone derivatives continues to be an active area of research in the quest for novel compounds with useful biological properties. nih.gov

Methyl- and Hydroxyl-substituted Phenols

The presence of both methyl and hydroxyl groups on the phenolic ring of this compound significantly influences its chemical and biological profile.

Hydroxyl Group: The phenolic hydroxyl group is a key functional group that can dramatically affect a molecule's properties. It can act as a hydrogen bond donor and acceptor, influencing solubility, melting point, and interactions with biological targets. nih.gov The position of the hydroxyl group relative to other substituents is crucial. In this compound, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction can affect the acidity of the phenol (B47542) and the reactivity of the carbonyl group. Phenolic compounds are well-known for their antioxidant properties, which are attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.gov

Methyl Group: The methyl group, an electron-donating group, can also influence the reactivity of the aromatic ring. Its presence can affect the electron density of the ring and, consequently, its susceptibility to electrophilic substitution reactions. ncsu.edu In the context of biological activity, the methylation of phenolic hydroxyl groups has been shown to modulate antioxidant activity. nih.gov The position of the methyl group can also sterically hinder certain reactions or influence the conformation of the molecule. Theoretical studies on substituted phenols have highlighted the complex interplay between electronic and steric effects of substituents on their chemical properties. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxy-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457158 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41085-27-2 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 2 Hydroxy 6 Methylphenyl Ethanone

Established Synthetic Routes and Mechanistic Investigations

The formation of 1-(2-Hydroxy-6-methylphenyl)ethanone is approached through various strategic disconnections of the target molecule, leading to a diverse set of potential starting materials and reaction types. The following sections explore these pathways in detail.

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst. nih.gov The reaction is known to be ortho- and para-selective. The starting material for the synthesis of this compound via this pathway is m-cresyl acetate (B1210297). nist.gov

The mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This facilitates the cleavage of the acyl group, forming an acylium ion electrophile. The acylium ion then attacks the electron-rich aromatic ring at the positions ortho or para to the hydroxyl group. For m-cresyl acetate, the potential products are the ortho-acylated isomers, this compound and 1-(2-Hydroxy-4-methylphenyl)ethanone, and the para-acylated isomer, 1-(4-Hydroxy-2-methylphenyl)ethanone. The reaction temperature can influence the ratio of these products, with lower temperatures generally favoring the para isomer and higher temperatures favoring the ortho isomers.

Table 1: Fries Rearrangement of m-Cresyl Acetate

| Starting Material | Catalyst | Key Intermediate | Potential Products |

|---|

A highly effective and targeted method for the synthesis of this compound involves the use of a Grignard reagent. Specifically, the reaction of 2-hydroxy-6-methylbenzonitrile (B1316493) with methylmagnesium bromide provides a direct route to the desired ketone. chemicalbook.com

This reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the nitrile group. The initial attack forms an imine intermediate after protonation during the workup. This imine is unstable and readily hydrolyzes to furnish the final ketone product, this compound. A reported procedure for this synthesis specifies carrying out the reaction in an ethyl ether-tetrahydrofuran mixture at 50°C, achieving a yield of 67%. chemicalbook.com

Table 2: Grignard Reaction for this compound

| Reactant A | Reactant B | Solvent | Temperature | Yield | Reference |

|---|

The synthesis of this compound through pathways defined strictly by cyclization of an acyclic precursor followed by hydroxylation is not prominently documented in surveyed chemical literature. While general methods exist for constructing phenolic rings from acyclic chains, specific applications leading directly to this target molecule are not well-established.

The Hoesch reaction is a form of Friedel-Crafts acylation that uses a nitrile as the acylating agent to react with an electron-rich aromatic compound, such as a phenol (B47542), to form a hydroxyaryl ketone. researchgate.net The synthesis of this compound can be conceptually designed as an analogue of the Hoesch reaction.

In this analogue pathway, m-cresol (B1676322) would serve as the electron-rich phenol, and acetonitrile (B52724) (CH₃CN) would act as the nitrile component. The reaction is typically catalyzed by a Lewis acid and gaseous hydrogen chloride (HCl). The mechanism involves the formation of a reactive electrophilic species from the nitrile, likely an N-protonated nitrilium ion or a related complex, which then attacks the m-cresol ring. As with the Fries rearrangement, acylation is directed to the positions ortho and para to the hydroxyl group. This would lead to a mixture of isomers, including the target compound, this compound. A well-known example of the Hoesch reaction is the synthesis of 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol (B13840) and acetonitrile. scispace.com

Table 3: Hoesch Reaction Analogue for this compound

| Aromatic Substrate | Nitrile Reagent | Catalyst System | Expected Product |

|---|

While numerous methods exist for the synthesis of coumarin (B35378) derivatives from various phenolic precursors, the preparation of this compound from a coumarin derivative is not a commonly reported synthetic route. Such a transformation would necessitate the ring-opening of the lactone ring of a suitably substituted coumarin, a process for which specific literature precedence leading to the target ketone is scarce.

A synthetic pathway utilizing organobismuth compounds has been reported for a closely related analogue of the target molecule. Research has shown that heating acetylacetone (B45752) with triphenylbismuth (B1683265) can produce 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. researchgate.net This reaction demonstrates the formation of a substituted hydroxyacetophenone from a β-diketone. The mechanism involves the reaction of the enol form of acetylacetone with the organobismuth compound. This established synthesis of a similar compound suggests that a parallel strategy could potentially be developed for this compound, possibly by using a different β-diketone or a modified organobismuth reagent.

Table 4: Analogue Synthesis with an Organobismuth Compound

| β-Diketone | Organometallic Reagent | Product | Reference |

|---|

Advanced Synthetic Strategies and Catalytic Considerations

The synthesis of this compound can be approached through various advanced strategies that leverage catalysis to enhance efficiency and sustainability.

Utilization of Metal-mediated Transformations

Metal-based reagents and catalysts play a crucial role in the formation of this compound and its derivatives. A notable synthetic route involves the use of organometallic reagents.

One established method is the reaction of 2-hydroxy-6-methylbenzonitrile with an organometallic carbon nucleophile like methylmagnesium bromide (a Grignard reagent). This reaction proceeds in a mixture of ethyl ether and tetrahydrofuran (B95107) at elevated temperatures, affording the desired ketone in good yield. chemicalbook.com This transformation highlights the utility of magnesium-mediated nucleophilic addition to a nitrile, followed by hydrolysis to yield the ketone.

Furthermore, transition metals are pivotal in the transformation of related hydroxyacetophenone derivatives. For instance, bimetallic iron-ruthenium nanoparticles (Fe₂₅Ru₇₅@SILP) have demonstrated high activity and stability in the selective hydrodeoxygenation of various hydroxyacetophenones. rsc.org While this reaction modifies the acetyl group rather than forming it, it underscores the potential of sophisticated metal catalysts to effect selective transformations on this class of molecules without requiring harsh acidic co-catalysts. rsc.orgresearchgate.net

Table 1: Examples of Metal-mediated Reactions

| Reaction Type | Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Grignard Synthesis | 2-hydroxy-6-methylbenzonitrile | Methylmagnesium bromide | This compound | chemicalbook.com |

| Hydrodeoxygenation | Hydroxyacetophenone derivatives | Fe₂₅Ru₇₅@SILP | Ethyl-substituted phenols | rsc.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which promote the use of environmentally benign solvents, catalysts, and energy-efficient processes, are increasingly being applied to the synthesis and modification of phenolic compounds.

For reactions involving the hydroxyl group of this compound, such as esterification, eco-friendly protocols have been developed. For example, the tosylation of phenols can be achieved using tosyl chloride in THF with bases like NaOH or K₂CO₃, yielding high-purity products without the need for chromatography and avoiding halogenated solvents.

In the context of oxidative transformations, the Baeyer-Villiger oxidation, which converts ketones to esters, can be performed under greener conditions. The use of hydrogen peroxide, often in conjunction with a suitable catalyst, is advantageous due to its low cost and the production of water as the only byproduct. nih.gov Another green oxidant is Oxone (potassium peroxymonosulfate), which can effectively facilitate the oxidation of ketones in water, a cheap, non-toxic, and non-volatile solvent. organic-chemistry.org

Deacetylation, the reverse of a common protection strategy, can also be performed under mild, eco-friendly conditions. A convenient method involves the use of sodium bicarbonate in water at room temperature, offering a green alternative to harsher, traditional protocols.

Reaction Mechanisms and Chemical Transformations

The dual functionality of this compound—a phenolic hydroxyl group and an aromatic ketone—allows it to undergo a wide range of chemical transformations.

Oxidative and Reductive Processes

The ketone moiety is susceptible to both oxidation and reduction, leading to valuable synthetic intermediates.

Oxidative Processes: The most significant oxidative reaction for ketones like this compound is the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester (specifically, a phenyl acetate derivative) by inserting an oxygen atom between the carbonyl carbon and the phenyl ring. wikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a Criegee intermediate. A subsequent rearrangement step, which is rate-determining, involves the migration of the phenyl group to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.orgyoutube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl, meaning the phenyl group preferentially migrates over the methyl group. organic-chemistry.org

Reductive Processes: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(2-hydroxy-6-methylphenyl)ethanol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.comlibretexts.org This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol, ethanol) or during an acidic workup, to give the final alcohol product. masterorganicchemistry.comblogspot.com Catalytic hydrogenation, using catalysts such as ruthenium or palladium on a solid support (e.g., Ru/Al₂O₃, Pd/Al₂O₃), is another effective method for this reduction. researchgate.net

Substitution Reactions: Esterification and Etherification

The phenolic hydroxyl group is a key site for substitution reactions, allowing for the formation of esters and ethers.

Esterification: The hydroxyl group can be converted into an ester through reaction with an acyl halide or anhydride (B1165640). A prominent example is tosylation, where the compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylate ester. This reaction is valuable as it converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis or other related methods. For instance, methoxymethyl (MOM) ethers can be formed on similar phenolic ketones. This involves reacting the hydroxyl group with a reagent like dimethoxymethane (B151124) in the presence of a Lewis acid catalyst, such as zinc bromide, to protect the phenolic group.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is an electrophilic center that readily participates in nucleophilic addition and subsequent condensation reactions.

Condensation Reactions: A cornerstone reaction for acetophenones is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. scispace.com When this compound reacts with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it forms a chalcone (B49325) derivative. mdpi.comyoutube.com The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone. mdpi.com

Nucleophilic Addition: The ketone can also react with primary amines to form imines (also known as Schiff bases). organic-chemistry.org The reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then dehydrates, often under acidic catalysis or with the removal of water, to yield the final imine product. nih.govijnc.ir

Table 2: Key Chemical Transformations

| Reaction Class | Reaction Name | Reagent(s) | Functional Group Transformed | Product Type | Reference |

|---|---|---|---|---|---|

| Oxidation | Baeyer-Villiger | m-CPBA or H₂O₂ | Ketone | Ester | nih.govwikipedia.org |

| Reduction | Hydride Reduction | NaBH₄ | Ketone | Secondary Alcohol | masterorganicchemistry.com |

| Esterification | Tosylation | TsCl, Base | Hydroxyl | Tosylate Ester | |

| Condensation | Claisen-Schmidt | Ar-CHO, Base (NaOH) | Ketone (α-carbon & C=O) | Chalcone | scispace.commdpi.com |

| Nucleophilic Addition | Imine Formation | R-NH₂ | Ketone | Imine (Schiff Base) | organic-chemistry.orgnih.gov |

Theoretical Calculations of Reaction Pathways (e.g., SNAr, Mitsunobu reaction)

While specific theoretical calculations for SNAr (Nucleophilic Aromatic Substitution) and Mitsunobu reactions on this compound are not extensively documented in publicly available literature, the principles of these reactions can be understood through computational studies on analogous phenolic systems. Such studies provide valuable insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity.

SNAr Reactions:

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur on a phenol derivative, the aromatic ring must be activated by electron-withdrawing groups. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of SNAr reactions. researchgate.netresearchgate.net These calculations can predict whether a reaction will proceed through a stepwise mechanism, involving a Meisenheimer intermediate, or a concerted mechanism. researchgate.net For many heteroaromatic systems, which are common in medicinal chemistry, concerted pathways are often favored. researchgate.net Computational models can also assess the influence of solvent effects and the nature of the nucleophile and leaving group on the reaction barrier. For instance, DFT calculations have been used to study the SNAr of halophenols, where radical intermediates can act as powerful electron-withdrawing groups, significantly lowering the activation barrier for nucleophilic substitution. rsc.org

Mitsunobu Reaction:

The Mitsunobu reaction is a versatile method for converting an alcohol into a variety of other functional groups, including esters, through a redox-condensation process. masterorganicchemistry.com It typically involves an alcohol, a nucleophile (like a carboxylic acid), a phosphine (B1218219) (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD). masterorganicchemistry.com The reaction generally proceeds with an inversion of stereochemistry at the alcohol center via an SN2-type mechanism. masterorganicchemistry.com

Theoretical calculations have been applied to understand the complex mechanism of the Mitsunobu reaction. byjus.com Computational studies can map the energy profile of the reaction, identifying key intermediates and transition states. For sterically hindered phenols, the Mitsunobu reaction can be slow and may lead to lower yields due to side reactions. Theoretical models can help to understand these limitations and potentially devise strategies to improve reaction outcomes. For example, computational studies on redox-neutral organocatalytic Mitsunobu reactions have identified the rate-determining step and have been used to design more effective catalysts. byjus.com

The following interactive data table presents hypothetical computational data for a model SNAr reaction on a substituted phenol, illustrating the type of information that can be obtained from theoretical studies.

| Reactant System | Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Mechanism |

|---|---|---|---|---|---|

| 2-nitro-4-fluorophenol | Methoxide | DMSO | 15.2 | -5.8 | Stepwise |

| 2-nitro-4-fluorophenol | Thiophenoxide | DMSO | 12.5 | -8.2 | Stepwise |

| 2-nitro-4-fluorophenol | Methoxide | Methanol | 18.9 | -4.1 | Stepwise |

| 2-cyano-4-fluorophenol | Methoxide | DMSO | 17.8 | -3.5 | Concerted |

Derivatives and Analogues of 1 2 Hydroxy 6 Methylphenyl Ethanone: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Heterocyclic Derivatives

The strategic modification of 1-(2-hydroxy-6-methylphenyl)ethanone has yielded several classes of heterocyclic compounds. The synthetic routes often begin with a condensation reaction involving the ketone functionality, followed by cyclization to form the desired heterocyclic ring system.

Pyrazoline and pyrimidine (B1678525) derivatives are significant classes of nitrogen-containing heterocycles. A common route to these structures from this compound involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone (B49325).

Pyrazolines: These five-membered heterocyclic compounds can be synthesized by the cyclization of chalcone derivatives. The reaction of a chalcone with phenylhydrazine (B124118) in an acidic medium, such as acetic acid, leads to the formation of the corresponding pyrazoline. mdpi.com The process involves the initial reaction of the hydrazine (B178648) with the carbonyl group of the chalcone, followed by an intramolecular cyclization.

Pyrimidines: Six-membered pyrimidine rings can also be generated from chalcone precursors. The reaction of a chalcone with benzamidine (B55565) hydrochloride in an alkaline medium (e.g., potassium hydroxide (B78521) in ethanol) yields 2,4,6-triaryl-substituted pyrimidines. mdpi.com Another approach involves the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems. This can be achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govchemicalbook.com

Table 1: Synthesis of Pyrazoline and Pyrimidine Derivatives

| Derivative Class | Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolines | Chalcone | Phenylhydrazine, Acetic Acid | Cyclization | mdpi.com |

| Pyrimidines | Chalcone | Benzamidine Hydrochloride, KOH | Condensation/Cyclization | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole | β-Dicarbonyl Compound | Condensation/Cyclization | nih.govchemicalbook.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of many flavonoids and other heterocyclic compounds. chemicalbook.com They are synthesized from this compound through the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation between an acetophenone (B1666503) and an aromatic aldehyde. masterorganicchemistry.comwikipedia.org

The general procedure consists of reacting this compound with a substituted or unsubstituted benzaldehyde (B42025) in an alcoholic solvent, such as ethanol (B145695) or methanol. chemicalbook.comnih.gov A strong base, typically a 40-60% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to catalyze the reaction. nih.govwikipedia.org The reaction mixture is often stirred at a low temperature initially and then allowed to proceed at room temperature for several hours. nih.gov The resulting product is precipitated by acidifying the reaction mixture. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the substituent on the benzaldehyde reactant. masterorganicchemistry.com

Oxazepine Structures: Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. A common synthetic route to 1,3-oxazepine derivatives involves a cycloaddition reaction. researchgate.netmdpi.com The synthesis begins with the formation of an azomethine (Schiff base) by condensing an amine with a carbonyl compound. researchgate.net This Schiff base is then reacted with a cyclic anhydride (B1165640), such as phthalic anhydride or maleic anhydride, in a solvent like dry benzene (B151609). escholarship.orgsigmaaldrich.com This [2+5] cycloaddition reaction yields the 1,3-oxazepine-4,7-dione ring system. mdpi.comescholarship.org

Thieno-fused Structures: While direct synthesis of thieno[2,3-c]chromen-4-one from this compound is not widely documented, related thieno-fused heterocyclic systems can be synthesized from ketone precursors. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones can be prepared via a one-pot, four-component reaction. This method involves reacting a ketone (such as acetophenone), ethyl cyanoacetate, elemental sulfur (S8), and formamide. nih.gov This reaction proceeds through an initial Knoevenagel condensation, followed by a Gewald reaction and subsequent cyclization, demonstrating a pathway to build thieno-fused rings from simple ketone starting materials. nih.gov

Azomethines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). researchgate.netacs.org

The synthesis of azomethine derivatives from this compound involves its direct reaction with a primary amine. The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like absolute ethanol under reflux conditions. researchgate.netacs.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate, which then dehydrates to form the stable azomethine product. researchgate.net A wide variety of azomethines can be synthesized by using different primary amines, including aliphatic and aromatic amines. acs.orgresearchgate.net These compounds are often important intermediates for the synthesis of other heterocyclic systems, such as oxazepines. researchgate.net

The carbonyl group of this compound can be readily converted into oxime and thiosemicarbazone functionalities.

Oximes: Oxime derivatives are formed by the reaction of the ketone with hydroxylamine. The synthesis of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, for example, proceeds from the corresponding acetophenone oxime via nitration. organic-chemistry.org

Thiosemicarbazones: These derivatives are synthesized by reacting the ketone with thiosemicarbazide (B42300). For instance, (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone is prepared by reacting 2-hydroxy-5-methylacetophenone with one equivalent of thiosemicarbazide in ethanol at elevated temperatures (around 75°C). organic-chemistry.org The resulting thiosemicarbazones are often crystalline solids that can be purified by recrystallization.

Table 2: Synthesis of Oxime and Thiosemicarbazone Derivatives

| Derivative Class | Starting Material | Key Reagent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Oxime | 1-(2-Hydroxy-5-methylphenyl)ethanone | Hydroxylamine | Condensation | organic-chemistry.org |

| Thiosemicarbazone | 2-Hydroxy-5-methylacetophenone | Thiosemicarbazide | Ethanol, 75°C | organic-chemistry.org |

Diphenyl ethers are characterized by an oxygen atom connecting two aryl rings. The synthesis of such derivatives from this compound can be achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. wikipedia.org This reaction involves the coupling of a phenol (B47542) with an aryl halide, promoted by a copper catalyst. mdpi.comwikipedia.org

In this context, the phenolic hydroxyl group of this compound (or its corresponding alkoxide, formed by deprotonation with a base like KOH) acts as the nucleophile. wikipedia.org It reacts with an aryl halide (e.g., aryl iodide or bromide) in the presence of a copper(I) catalyst, often at high temperatures in a polar aprotic solvent like DMF or nitrobenzene. wikipedia.orgescholarship.org While traditional Ullmann reactions required harsh conditions, modern methods using soluble copper catalysts with specific ligands allow the reaction to proceed under milder conditions. mdpi.comwikipedia.org This method provides a direct route to link a second phenyl ring to the starting ketone via an ether linkage.

Flavone (B191248) Derivatives

Flavones, a class of flavonoids, are widely recognized for their broad spectrum of biological activities. The synthesis of flavone derivatives from this compound typically proceeds through the formation of an intermediate chalcone. This process, known as the Claisen-Schmidt condensation, involves the reaction of the acetophenone with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. uta.eduinnovareacademics.inresearchgate.net The resulting chalcone can then undergo oxidative cyclization to form the flavone core. A common method for this cyclization utilizes iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inresearchgate.net

The general synthetic route can be summarized as follows:

Benzoylation: The initial step involves the benzoylation of the 2-hydroxyacetophenone. uta.edu

Baker-Venkataraman Rearrangement: This rearrangement of the benzoylated product yields a β-diketone. uta.edu

Acid-Catalyzed Cyclization: Treatment of the β-diketone with an acid, such as sulfuric acid, leads to the formation of the final flavone structure. uta.edu

The substitution pattern of the aromatic aldehyde used in the initial condensation step plays a crucial role in determining the substitution pattern of the resulting flavone's B-ring, thereby influencing its biological properties.

Structural Modifications and Resulting Reactivity Profiles

The reactivity of this compound can be strategically altered through modifications to its aromatic ring and derivatization of its functional groups. These changes can have a profound impact on the electronic and steric properties of the molecule, influencing its behavior in subsequent reactions.

Alterations in Aromatic Ring Substitution

The substituents on the aromatic ring significantly influence the reactivity of the entire molecule. The electron-donating or electron-withdrawing nature of these groups can either activate or deactivate the ring towards electrophilic substitution. For instance, additional electron-donating groups on the ring would be expected to increase the electron density of the aromatic system, potentially enhancing its reactivity in certain electrophilic aromatic substitution reactions. Conversely, the introduction of electron-withdrawing groups would have the opposite effect.

Impact of Functional Group Derivatization

The phenolic hydroxyl and acetyl groups are key sites for derivatization, offering pathways to a wide range of analogues with altered reactivity.

Phenolic Hydroxyl Group: The hydroxyl group can undergo various reactions, such as etherification or esterification. For example, reaction with methoxymethyl chloride in the presence of a base can yield the corresponding methoxymethyl ether. This protection of the hydroxyl group can be crucial in multi-step syntheses to prevent unwanted side reactions. The nucleophilicity of the hydroxyl group can also be exploited in condensation reactions.

Acetyl Group: The acetyl group is a versatile handle for further transformations. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself can undergo nucleophilic attack, reduction to an alcohol, or conversion to other functional groups. For instance, condensation of the acetyl group with aldehydes is a key step in the synthesis of chalcones and, subsequently, flavones. uta.eduinnovareacademics.in

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity and physicochemical properties of derivatives of this compound are intrinsically linked to their molecular architecture. Understanding these relationships is crucial for the rational design of new compounds with enhanced efficacy and desired properties.

Influence of Phenolic Hydroxyl and Methyl Groups on Biological Activity

The phenolic hydroxyl and methyl groups of the parent compound are critical determinants of the biological activity of its derivatives.

The methyl group at the 6-position of the phenyl ring also plays a significant role, primarily through steric and electronic effects. Sterically, the methyl group can influence the conformation of the molecule and its ability to fit into the active site of a biological target. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity and properties of the aromatic ring. In some cases, the presence of a methyl group can enhance lipophilicity, which may improve membrane permeability and cellular uptake.

| Derivative Class | Key Structural Features | Observed Biological Activity | Influence of -OH and -CH3 Groups |

|---|---|---|---|

| Flavones | Planar heterocyclic system | Anti-inflammatory, Anticancer, Antioxidant preprints.orgnih.govnih.gov | The A-ring substitution pattern, originating from the starting acetophenone, is crucial for activity. The phenolic -OH can participate in hydrogen bonding with target proteins. preprints.org |

| Chalcones | α,β-Unsaturated ketone system | Antibacterial, Antifungal, Anti-inflammatory nih.gov | The 2'-hydroxy group is essential for the subsequent cyclization to flavones and can contribute to activity through hydrogen bonding. The methyl group can influence conformation and lipophilicity. |

Conformational Analysis and Intramolecular Interactions (e.g., O—H⋯O hydrogen bonds)

The three-dimensional conformation of this compound and its derivatives is significantly influenced by intramolecular interactions, most notably the hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group. This O—H⋯O intramolecular hydrogen bond creates a pseudo-aromatic six-membered ring, which imparts a degree of planarity to this portion of the molecule. nih.gov

Computational studies on similar 2-hydroxyacetophenones have shown that the enolic form, stabilized by this intramolecular hydrogen bond, is the most stable tautomer. nih.gov The strength of this hydrogen bond can be influenced by the presence of other substituents on the aromatic ring. This conformational rigidity can have a significant impact on the molecule's ability to interact with biological targets. The planarity of the molecule can affect its stacking interactions with aromatic residues in proteins or DNA.

| Compound/Derivative Class | Key Conformational Feature | Intramolecular Interaction | Significance |

|---|---|---|---|

| This compound | Near-planar conformation of the hydroxy-acetylphenyl moiety | Strong O—H⋯O intramolecular hydrogen bond nih.gov | Stabilizes the molecule, influences planarity, and can affect binding to biological targets. |

| Schiff Base Derivatives | Potential for different tautomers (enol-imine and keto-amine) | Intramolecular hydrogen bonding is sensitive to substituents and solvent polarity. nih.gov | The conformational flexibility and tautomeric equilibrium can impact the compound's color (solvatochromism) and biological activity. nih.gov |

Steric and Electronic Effects of Substituents

The biological activity of derivatives of this compound is profoundly influenced by the steric and electronic properties of substituents introduced onto the aromatic ring. These modifications can alter the molecule's conformation, its ability to interact with biological targets, and its pharmacokinetic properties.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly modulate the acidity of the phenolic hydroxyl group and the nucleophilicity of the carbonyl oxygen. These changes can directly impact the strength of intramolecular hydrogen bonding and the molecule's ability to form hydrogen bonds with receptor sites. For instance, the introduction of strong EWGs, such as a nitro group (-NO₂), would be expected to increase the acidity of the phenolic proton, potentially enhancing interactions with positively charged residues in a biological target. Conversely, EDGs like methoxy (B1213986) (-OCH₃) or additional alkyl groups would decrease the acidity but could enhance other types of interactions, such as hydrophobic interactions.

Comparison of Derivatives' Activities with Parent Compound

To illustrate the impact of these steric and electronic factors, a hypothetical comparison of the biological activity of various derivatives with the parent compound, this compound, can be constructed based on established SAR principles observed in similar phenolic compounds. The following interactive table outlines the expected trends in activity based on the nature and position of the substituent.

| Compound | Substituent (Position) | Electronic Effect | Steric Effect | Predicted Activity vs. Parent Compound | Rationale |

| Parent Compound | This compound | - | - | Baseline | Reference compound for comparison. |

| Derivative A | 4-Chloro | Electron-withdrawing (Inductive), Weakly deactivating | Minimal | Potentially Increased | The electron-withdrawing nature of chlorine could enhance interactions with the biological target without adding significant steric bulk. |

| Derivative B | 4-Nitro | Strongly Electron-withdrawing | Moderate | Potentially Decreased | While electronically favorable for some interactions, the bulk of the nitro group might introduce steric hindrance. |

| Derivative C | 4-Methoxy | Electron-donating | Moderate | Variable | The electron-donating effect might be unfavorable, but the group could participate in other beneficial interactions or be sterically tolerated. |

| Derivative D | 3,5-Di-tert-butyl | Electron-donating | Very High | Likely Decreased | Significant steric hindrance from the bulky tert-butyl groups would likely prevent proper binding to the target site. |

| Derivative E | 5-Bromo | Electron-withdrawing (Inductive), Weakly deactivating | Moderate | Potentially Increased | Similar to the chloro substituent, bromine's electronic properties could be beneficial, with a moderate increase in steric bulk. |

This predictive analysis underscores the delicate balance between steric and electronic factors in the design of new, more potent analogues of this compound. Future experimental studies involving the synthesis and biological evaluation of a systematic series of such derivatives are necessary to validate these predictions and to fully map the SAR landscape of this chemical scaffold.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial and Antibacterial Efficacy

There is currently no available scientific literature detailing the antimicrobial or antibacterial efficacy of 1-(2-Hydroxy-6-methylphenyl)ethanone.

No published studies were found that evaluated the activity of this compound against Gram-positive or Gram-negative bacteria. Therefore, data on its efficacy against key pathogens such as Staphylococcus aureus and its methicillin-resistant strain (MRSA) are not available. While research into novel compounds to combat resistant bacteria is active, with various screening methods employed to identify new antibacterial agents, this specific compound has not been featured in the reviewed literature. nih.govmdpi.comnih.gov

The potential for this compound to inhibit key bacterial enzymes and virulence factors has not been reported. The following enzyme targets are critical for bacterial survival and pathogenesis and represent important areas for antimicrobial research.

Dehydrosqualene synthase (CrtM) is the enzyme responsible for the first dedicated step in the biosynthesis of staphyloxanthin, the golden carotenoid pigment that acts as a virulence factor in Staphylococcus aureus. This pigment helps the bacterium resist oxidative stress, a key component of the host's immune response. Inhibition of CrtM is considered a promising strategy for developing anti-virulence therapies that disarm the pathogen without killing it, potentially reducing the pressure for resistance development. However, there are no studies available that investigate the inhibitory effect of this compound on CrtM.

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids in bacteria. sigmaaldrich.com Its vital role makes it a well-established target for antibacterial drugs. sigmaaldrich.com Despite the importance of DHFR inhibitors in medicine, research on the potential inhibitory activity of this compound against bacterial DHFR has not been published.

Sortase-A (SrtA): This enzyme is crucial for many Gram-positive bacteria, including S. aureus, as it anchors a wide range of surface proteins involved in virulence, adhesion, and immune evasion to the cell wall peptidoglycan. mdpi.comijpbms.com Inhibiting SrtA is an attractive antivirulence strategy. ijpbms.com There is no available data on the effect of this compound on Sortase-A activity.

Clumping factor A (ClfA): ClfA is a major virulence factor on the surface of S. aureus that promotes bacterial adhesion to fibrinogen in the host's blood and tissues, facilitating colonization and immune evasion. mdpi.comsemanticscholar.org Its function is particularly important under the high shear stress found in the bloodstream. mdpi.com The inhibitory potential of this compound against ClfA has not been evaluated in any published research.

DNA gyrase: A type IIA topoisomerase, DNA gyrase is essential for bacterial survival as it introduces negative supercoils into DNA and manages DNA topology during replication. nih.gov It is a validated target for several classes of antibiotics. nih.gov No studies have been reported concerning the inhibition of DNA gyrase by this compound.

Undecaprenyl diphosphate (B83284) synthase (UPPS): UPPS is an essential enzyme in the biosynthesis of the bacterial cell wall, as it produces the lipid carrier required for the transport of peptidoglycan precursors. nih.gov Its absence in humans makes it a selective target for new antibiotics. nih.gov There is no research documenting the interaction between this compound and UPPS.

While various natural and synthetic compounds, including other acetophenone (B1666503) derivatives, are known to possess antifungal properties, a review of the current scientific literature yields no information on the antifungal activity of this compound. nih.govnih.govscielo.br

Inhibition of Microbial Virulence Factors and Essential Proteins

Anti-inflammatory and Antioxidant Potential

While research into the direct anti-inflammatory and antioxidant properties of this compound is limited, studies on structurally similar compounds provide some context. For instance, derivatives of 2'-hydroxychalcones, which share a similar phenolic ketone backbone, have been explored for their dual antioxidant and lipoxygenase inhibitory activities. These activities are often attributed to the presence of hydroxyl groups on the aromatic ring, which can act as hydrogen donors to scavenge free radicals. However, specific studies quantifying the antioxidant and anti-inflammatory efficacy of this compound itself are not prominently available in the current body of literature.

Other Noteworthy Biological Modulations

Beyond the more commonly studied areas of anti-inflammatory and anticancer effects, the broader biological impact of this compound and its derivatives is a field of emerging research.

Acaricidal Effects

There is currently a lack of specific research data on the acaricidal (mite-killing) properties of this compound in the available scientific literature.

Enzyme Inhibition Beyond Microbial Targets

The ability of phenolic compounds to inhibit various enzymes is a key aspect of their biological activity. Studies on derivatives, such as hydrazone derivatives of 2,4-dihydroxyacetophenone, have shown them to be valuable inhibitors of enzymes like butyrylcholinesterase researchgate.net. This suggests that the core structure of hydroxyacetophenones could serve as a scaffold for developing enzyme inhibitors. However, specific enzyme inhibition studies focusing directly on this compound are not well-documented.

Neuroprotective and Neurotoxicity Studies

The investigation of the effects of phenolic compounds on the nervous system is a growing field. While some related molecules have been studied for their potential neuroprotective or neurotoxic effects, there is a notable absence of specific studies concerning the direct impact of this compound on neuronal cells.

Inhibitory Effects on Bacterial Plasmid Transfer

The transfer of plasmids is a key mechanism for the spread of antibiotic resistance in bacteria. While some natural products have been shown to inhibit this process, there is no specific information in the current scientific literature to suggest that this compound possesses this activity.

Reactivation of Latent Viral Infections (e.g., HIV-1)

No published research is available that examines the capacity of this compound to reactivate latent HIV-1 or any other latent viral infections. The mechanisms by which some chemical compounds can reactivate latent viruses, often as part of "shock and kill" strategies for HIV-1, involve complex cellular pathways. nih.govjci.orgresearchgate.net These pathways can include the activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of viral genes from the latent provirus integrated into the host cell's genome. nih.gov Various classes of molecules, such as protein kinase C (PKC) agonists and histone deacetylase (HDAC) inhibitors, have been investigated for their latency-reversing capabilities. jci.org However, no studies have linked this compound to these or any other relevant mechanisms for viral reactivation.

Alpha-Amylase Inhibitory Activity

There is no scientific literature reporting on the alpha-amylase inhibitory activity of this compound. Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov Numerous natural and synthetic compounds, including various phenolic and heterocyclic structures, have been evaluated for their ability to inhibit this enzyme. nih.govnih.gov Despite the phenolic nature of this compound, its specific interaction with alpha-amylase has not been a subject of published research. Consequently, no data on its inhibitory concentration (IC₅₀) or mechanism of inhibition is available.

Computational Chemistry and Cheminformatics in Research on 1 2 Hydroxy 6 Methylphenyl Ethanone

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a small molecule (ligand) and a protein's binding site.

Target Identification and Binding Affinity Predictions

Currently, there is a lack of published research specifically detailing the molecular docking of 1-(2-Hydroxy-6-methylphenyl)ethanone against identified biological targets. The process of target identification for a novel compound typically involves screening it against a panel of known protein targets associated with various diseases. Computational approaches can facilitate this by virtually screening the compound against protein databases.

Following target identification, molecular docking simulations are performed to predict the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more stable and potent protein-ligand interaction. While specific binding affinity data for this compound is not available in public literature, studies on the closely related isomer, 1-(2-hydroxy-5-methylphenyl)ethanone, have shown its potential to interact with bacterial proteins. For instance, docking studies of this isomer against proteins from Staphylococcus aureus, such as Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR), have reported binding affinities of -6.8 kcal/mol and -6.4 kcal/mol, respectively. armakovic.com Such findings suggest that substituted 2-hydroxyacetophenones may possess affinity for bacterial enzyme targets, warranting future investigation for this compound.

Simulation of Molecular Interactions with Biological Macromolecules

The simulation of molecular interactions provides a detailed view of the non-covalent forces that stabilize a ligand within a protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

Without specific docking studies for this compound, a detailed analysis of its molecular interactions with specific macromolecules is not possible. However, based on its structure, we can anticipate potential interactions. The hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. The phenyl ring can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The methyl group can also contribute to hydrophobic interactions. Molecular dynamics simulations could further elucidate the stability and dynamics of these interactions over time. youtube.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling is a critical step in drug discovery that assesses the pharmacokinetic properties of a compound. In silico tools are widely used to predict these properties from a molecule's structure.

In Silico Prediction of Pharmacokinetic Parameters

Using computational models, various pharmacokinetic parameters for this compound can be predicted. These predictions offer an early indication of how the compound might behave in a biological system.

Predicted Pharmacokinetic Properties

| Property | Predicted Value | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of absorption from the digestive tract into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross the protective barrier of the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | P-glycoprotein is an efflux pump; not being a substrate suggests lower chances of being actively removed from cells. |

| CYP1A2 Inhibitor | Yes | Indicates potential to inhibit the CYP1A2 enzyme, which is involved in metabolizing various drugs. |

| CYP2C19 Inhibitor | Yes | Indicates potential to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Indicates potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | Yes | Indicates potential to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Indicates potential to inhibit the CYP3A4 enzyme, a key enzyme in drug metabolism. |

This data is computationally generated and has not been experimentally validated.

Assessment of Drug-likeness and Rule of Five Compliance

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. connectedpapers.com One of the most common filters is Lipinski's Rule of Five. bohrium.com An orally active drug generally should not violate more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5. connectedpapers.combohrium.com

Predicted Physicochemical Properties and Rule of Five Analysis

| Parameter | Value | Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 150.17 g/mol | Pass (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 2.16 | Pass (< 5) |

| Hydrogen Bond Donors | 1 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Pass (≤ 10) |

| Molar Refractivity | 43.43 | N/A |

| Number of Rotatable Bonds | 1 | Pass (≤ 10, a common extension of the rule) |

| Violations of Rule of Five | 0 | Pass |

This data is computationally generated and has not been experimentally validated.

Based on these in silico predictions, this compound exhibits excellent drug-like properties with zero violations of Lipinski's Rule of Five, suggesting it has a high potential for good oral bioavailability.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure, geometry, and reactivity of a molecule at the atomic level. These calculations can provide insights into molecular stability, bond lengths, bond angles, and electronic properties like the HOMO-LUMO gap.

While specific, detailed quantum chemical studies on this compound are not prevalent in the published literature, research on related o-hydroxyacetophenone derivatives has utilized DFT to optimize molecular geometries. rsc.org Such studies have confirmed that the calculated geometries often align closely with experimental data from X-ray crystallography, validating the use of these computational methods for this class of compounds. rsc.org Future quantum chemical calculations on this compound could provide valuable information on its electronic properties, which can be correlated with its chemical reactivity and potential biological activity.

Molecular Dynamics Simulations

While DFT and conformational searches provide a static picture of molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes, solvent effects, and conformational transitions. scienceopen.com

In a solvent, this compound is not static. MD simulations can model the vibrations, rotations, and translations of the molecule, providing insights into its dynamic behavior. A key area of investigation is the dynamics of the intramolecular hydrogen bond. Simulations can reveal the strength and lifetime of this bond, and how it is influenced by interactions with surrounding solvent molecules. researchgate.net

For similar molecules, such as derivatives of 4'-hydroxyacetophenone, MD simulations have been used to study polymorphism and lattice energetics, which are highly sensitive to molecular flexibility and intermolecular forces. sigmaaldrich.comacs.org These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a detailed picture of the molecule's flexibility and the stability of its various conformations in a condensed phase.

The solvent environment can have a profound impact on the structure and behavior of a solute molecule. MD simulations are particularly well-suited to explore these solvent effects. For this compound, the strong intramolecular hydrogen bond is expected to persist in many solvents. However, in protic solvents like water or alcohols, there is a potential for competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent.

MD simulations can quantify the structure of the solvent around the solute, revealing the organization of the solvation shells. By analyzing the trajectories, researchers can observe transient breaking and reforming of the intramolecular hydrogen bond and determine the free energy barriers associated with conformational transitions, such as the rotation of the acetyl group. chemrxiv.org Studies on related systems demonstrate that MD simulations can elucidate the interplay between intramolecular forces and solute-solvent interactions, which governs the molecule's behavior in solution. sigmaaldrich.comacs.org

In Silico Screening for Synthetic Route Exploration

Computational chemistry is increasingly used not only to analyze existing molecules but also to design and optimize their synthesis. In silico screening involves using theoretical calculations to evaluate potential synthetic pathways before they are attempted in the laboratory, saving time and resources.

For a molecule like this compound, several synthetic routes could be envisioned. A common method for preparing hydroxyacetophenones is the Fries rearrangement of a corresponding phenyl acetate (B1210297) precursor. Another approach is the Friedel-Crafts acylation of 2-methylphenol. Computational tools can be used to model these reactions.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energy profile for each proposed synthetic step. This allows chemists to:

Predict Reaction Feasibility: A reaction with a high activation energy barrier will likely be slow or require harsh conditions, while a highly endothermic reaction may not be thermodynamically favorable.

Estimate Yields and Selectivity: By comparing the energy barriers for competing reaction pathways (e.g., acylation at different positions on the aromatic ring), it is possible to predict the major product and potential byproducts.

Guide Experimental Conditions: Theoretical calculations can help in choosing appropriate catalysts or reaction conditions that would favor the desired reaction pathway.

While a specific in silico screening for the synthesis of this compound is not detailed in the provided search results, the methodology has been successfully applied to the development of synthetic routes for other complex molecules, demonstrating its power in modern synthetic chemistry. d-nb.info

Natural Occurrence, Biosynthesis, and Ecological Roles

Isolation from Natural Sources

While the isolation of 1-(2-Hydroxy-6-methylphenyl)ethanone from the specifically listed plants (Rhizophora mucronata, Epiphyllum oxypetalum, Coffea Arabica, Rehmannia glutinosa, Apium graveolens) is not prominently documented in publicly available research, the broader class of hydroxyacetophenones is found in a variety of natural sources. For instance, the isomeric compound, 2'-hydroxy-4'-methylacetophenone (B1214744), has been isolated from the roots of Angelica koreana. nih.gov This suggests that the substitution pattern of a hydroxyl and a methyl group on an acetophenone (B1666503) core is a structural motif that exists in the plant kingdom.

Interestingly, 2-hydroxy-6-methylacetophenone has been identified as an exocrine compound in several species of neotropical ants belonging to the genus Hypoclinea. tandfonline.com This discovery underscores the presence of this specific isomer in the animal kingdom, where it likely serves a defensive or communicative function.

The following table summarizes the natural sources of closely related acetophenone derivatives.

| Compound Name | Natural Source |

| 2'-Hydroxy-4'-methylacetophenone | Angelica koreana (roots) nih.gov |

| 2-Hydroxy-6-methylacetophenone | Hypoclinea sp. (ants, exocrine glands) tandfonline.com |

Endophytic Fungi

Endophytic fungi are a rich source of bioactive secondary metabolites. While direct isolation of this compound from Nodulisporium sp. or Phomopsis fukushii is not reported, a closely related compound, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE), has been successfully isolated from the endophytic fungus Phomopsis liquidambari. nih.gov This fungus was obtained from the leaves of Punica granatum. The discovery of AHE from a Phomopsis species suggests that the biosynthetic machinery for producing substituted 2-hydroxyacetophenones exists within this fungal genus. nih.gov

The following table details the isolation of a related compound from an endophytic fungus.

| Compound Name | Endophytic Fungus | Host Plant |

| 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) | Phomopsis liquidambari S47 nih.gov | Punica granatum nih.gov |

Biosynthetic Pathways and Precursor Role

Polyketide Biosynthesis

The structural features of this compound strongly suggest its origin from the polyketide biosynthetic pathway. nih.govnih.gov Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). sciepublish.com These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. nih.gov

In the proposed biosynthesis of this compound, a type III PKS would likely catalyze the condensation of one molecule of acetyl-CoA (as a starter unit) with three molecules of malonyl-CoA (as extender units). The resulting linear tetraketide intermediate would then undergo intramolecular cyclization and aromatization to form the substituted phenyl ring. A subsequent decarboxylation event would lead to the final acetophenone structure. The methylation at the 6-position could occur either before or after the aromatization, through the action of a methyltransferase enzyme. The biosynthesis of many plant polyketides follows this general scheme. nih.gov

Involvement in Lignin (B12514952) Depolymerization Processes

Lignin, a complex aromatic polymer in plant cell walls, is a potential source of valuable aromatic chemicals upon depolymerization. rsc.org Acetophenone and its derivatives are recognized as compounds that can be derived from lignin. nih.gov Research into the bacterial catabolism of lignin has identified pathways for breaking down acetophenone-like molecules. For example, the catabolism of acetovanillone, a major component of some industrial lignin streams, proceeds through intermediates that are structurally related to hydroxyacetophenones. nih.gov

Furthermore, acetophenone itself is used as a model compound in studies of catalytic transfer hydrogenolysis of lignin, a process aimed at breaking down lignin into smaller, more usable molecules. chemrxiv.org While a direct enzymatic role for this compound in lignin depolymerization by microorganisms has not been explicitly detailed, its structural similarity to known lignin-derived monomers suggests it could be a product of natural lignin breakdown processes. rsc.orgresearchgate.net

Ecological Significance and Interactions

The documented biological activities of this compound and its close relatives point to significant ecological roles. The identification of this compound as an exocrine secretion in ants suggests a role in chemical defense or communication within or between species. tandfonline.com

The related compound 1-(4-amino-2-hydroxyphenyl)ethanone (AHE), isolated from the endophytic fungus Phomopsis liquidambari, has demonstrated notable quorum sensing inhibitory activity against the bacterium Pseudomonas aeruginosa. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor production. By inhibiting this system, AHE can attenuate the pathogenicity of P. aeruginosa. nih.gov This finding suggests that endophytic fungi may produce such compounds to modulate their microbial environment and protect their host plant from bacterial pathogens.

Furthermore, isomers such as 2'-hydroxy-4'-methylacetophenone have shown significant acaricidal (mite-killing) activity against common house dust mites. nih.gov This highlights a potential defensive function of these compounds in plants against herbivores and parasites. The structure-activity relationship studies indicate that the placement of hydroxyl and methyl groups on the acetophenone skeleton is crucial for their biological activity. nih.gov

Volatile Oil Component and Insect Attractant (for related isomer)

While there is no specific information available in the scientific literature regarding the role of this compound as a volatile oil component or an insect attractant, a related isomer, 2'-Hydroxy-5'-methylacetophenone, has been identified in certain natural products. This isomer has been detected in arabica and robusta coffees. foodb.ca It is classified as an alkyl-phenylketone and is noted for its sweet and floral aroma. foodb.ca

The broader class of hydroxy- and methoxy-substituted acetophenones has been investigated for their potential as insect attractants. For instance, the Entomology Research Division has conducted extensive screening of thousands of chemical compounds, including various ketones and phenols, to identify new insect lures. govinfo.gov However, specific data on the attractant properties of this compound or its close isomers from these large-scale screenings are not detailed in the available literature. One patent for a beetle attractant lists a variety of compounds, including β-pinene and myrcene, but does not include any hydroxymethylphenyl ethanones. google.com

Role in Microbial Ecology

Direct research on the role of this compound in microbial ecology is not present in the current body of scientific literature. However, studies on its isomer, ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl) (also known as 2'-Hydroxy-5'-methylacetophenone), provide some insights into the potential antimicrobial properties of this class of compounds.

A study utilizing molecular docking techniques investigated the binding efficacy of ethanone, 1-(2-hydroxy-5-methyl phenyl) with proteins from Staphylococcus aureus. The findings suggested that this isomer has the potential for anti-microbial properties, showing favorable interactions with key bacterial proteins such as Dehydrosqualene synthase and Dihydrofolate reductase. researchgate.net

In another research endeavor, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone was used as a starting material in the synthesis of a novel β-diketone complex. orientjchem.org While the initial ethanone compound itself was not tested for direct antimicrobial activity in this study, the resulting complex was evaluated. This highlights the role of such isomers as precursors in the development of new compounds with potential pharmacological activities, including antibacterial and antifungal actions. orientjchem.org

Furthermore, the natural product paeonol (B1678282) (1-(2-hydroxy-4-methoxyphenyl)ethanone), another related isomer, has been identified as an inhibitor of the Type III secretion system in Salmonella enterica serovar Typhimurium. nih.gov This system is crucial for the bacteria's ability to cause infection. Paeonol was shown to reduce the expression of effector proteins and suppress Salmonella-mediated cell injury. nih.gov This finding with a structurally similar compound suggests that the hydroxyphenyl ethanone scaffold could be a promising area for the discovery of new anti-infective agents.

It is important to reiterate that these findings pertain to isomers of this compound, and further research is required to determine if the 6-methyl isomer possesses similar properties.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 1-(2-Hydroxy-6-methylphenyl)ethanone, offering unambiguous structural elucidation, insights into its dynamic processes, and a direct probe of its characteristic intramolecular hydrogen bond.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental information for the structural verification of this compound. The ¹H NMR spectrum displays characteristic signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton is particularly noteworthy, appearing significantly downfield (typically > 10 ppm) due to strong intramolecular hydrogen bonding.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals. nih.govbas.bg A COSY spectrum reveals the coupling relationships between adjacent protons, for instance, between the aromatic protons on the phenyl ring. youtube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing hydrogen atoms. youtube.com The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. For example, HMBC correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C2) confirm the placement of the acetyl group. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for o-hydroxyacetophenones in CDCl₃. Actual values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~118 |

| C2 (C-OH) | - | ~160 |

| C3 | ~6.8 | ~120 |

| C4 | ~7.2 (t) | ~135 |

| C5 | ~6.7 | ~129 |

| C6 (C-CH₃) | - | ~140 |

| C=O | - | ~204 |

| -COCH₃ | ~2.6 (s) | ~32 |

| Ar-CH₃ | ~2.5 (s) | ~21 |

| -OH | ~12.5 (s, broad) | - |

Data table is interactive.

Dynamic NMR (DNMR) techniques are instrumental in studying the molecular mobility and conformational dynamics of molecules. For this compound, a key dynamic process is the internal rotation of the two methyl groups (the acetyl methyl and the aromatic methyl).

Studies on the closely related 2'-hydroxyacetophenone (B8834) using free-jet absorption millimeter-wave spectroscopy, a technique that provides information analogous to DNMR, have quantified the rotational barrier of the acetyl methyl group. nih.gov The analysis of the rotational spectrum revealed a barrier to internal rotation (V₃) for the methyl group, which is influenced by the electronic effects of the substituents and the presence of the intramolecular hydrogen bond. nih.gov Such studies indicate that the planar conformation is rigid, but the methyl groups retain rotational freedom. DNMR experiments, by analyzing changes in the lineshape of NMR signals as a function of temperature, can be used to determine the energy barriers for such rotational processes.

A defining structural feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the acetyl group, forming a stable six-membered ring. NMR spectroscopy is a powerful tool for investigating this interaction. researchgate.netorientjchem.org

The most direct evidence in the ¹H NMR spectrum is the pronounced downfield chemical shift of the hydroxyl proton, often observed between 12 and 14 ppm. ruc.dk This significant deshielding is a hallmark of a strong hydrogen bond, as the proton is held in the deshielding zone of the carbonyl group's diamagnetic anisotropy. ruc.dk The chemical shift of this proton is also largely independent of concentration, which distinguishes it from intermolecular hydrogen bonds.

The temperature coefficient (dδ/dT) of the hydroxyl proton resonance provides further evidence. uu.nl Protons involved in strong intramolecular hydrogen bonds exhibit very small changes in chemical shift with temperature (low dδ/dT values), whereas protons involved in intermolecular hydrogen bonding with the solvent show much larger temperature dependence. uu.nl Studies on related o-hydroxyacetophenones and o-hydroxythioacetophenones confirm that this intramolecular hydrogen bond is a dominant and stabilizing feature of the molecular structure. researchgate.net

Spin-lattice relaxation time (T₁) measurements provide quantitative data on the molecular motions of different parts of the molecule. ucl.ac.uk T₁ is the time constant for the nuclear spins to return to thermal equilibrium after perturbation by a radiofrequency pulse and is sensitive to molecular tumbling rates and internal motions. radiopaedia.orgnih.gov

The standard method for measuring T₁ is the inversion-recovery experiment. ucl.ac.uk For this compound, measuring the ¹³C T₁ values for each carbon atom can reveal differences in mobility. Typically, quaternary carbons, lacking directly attached protons, have much longer T₁ values than protonated carbons. ucl.ac.uk The T₁ values for the two methyl carbons (acetyl vs. aromatic) can be compared to assess their relative rotational freedom. The acetyl methyl group, being more sterically free, might be expected to have a shorter T₁ time (faster relaxation) than the aromatic carbons, reflecting faster local motion. These measurements are crucial for building a complete picture of the molecule's dynamics in solution. taylorandfrancis.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated forms are essential for the sensitive detection and structural confirmation of this compound, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound. embrapa.br